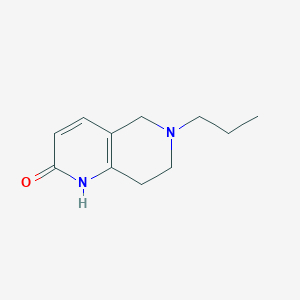

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-propyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-7-5-10-9(8-13)3-4-11(14)12-10/h3-4H,2,5-8H2,1H3,(H,12,14) |

InChI Key |

AQKDACQYUNFSHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC2=C(C1)C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The propyl group or other positions on the naphthyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Pharmacological Properties

Research indicates that 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibits several pharmacological activities:

- Central Nervous System Effects : The compound has been studied for its potential as a central nervous system depressant. It shows promise in treating conditions like anxiety and insomnia due to its sedative effects .

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant properties, making it a candidate for further research into mental health treatments .

1.2 Case Studies

Several case studies have documented the efficacy of related naphthyridine derivatives in clinical settings:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of naphthyridine derivatives and their evaluation as potential antidepressants. The findings suggested that modifications to the naphthyridine structure could enhance their pharmacological profiles .

Synthetic Routes

2.1 Synthesis Methods

The synthesis of this compound involves several chemical reactions:

- Starting Materials : The synthesis typically starts with readily available naphthyridine precursors.

- Reactions : Common methods include cyclization reactions and modifications using alkylating agents to introduce the propyl group.

Table 1: Synthetic Pathways for this compound

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Alkylation | Naphthyridine precursor | Propylated naphthyridine |

| 2 | Cyclization | Propylated naphthyridine | 6-Propyl-5,6,7,8-tetrahydro... |

| 3 | Reduction | Intermediate | Final product |

Industrial Applications

3.1 Chemical Industry

In addition to medicinal uses, this compound may find applications in the chemical industry:

- Specialty Chemicals : Due to its unique structure and properties, it can be developed into specialty chemicals used in various formulations.

3.2 Research and Development

Ongoing research focuses on the development of new derivatives based on this compound that could lead to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or metabolism.

Comparison with Similar Compounds

Key Observations :

- N1 Substitution : Compounds with N1 substituents (e.g., methyl in 7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one) are more prevalent in anticancer applications, whereas unsubstituted N1 derivatives (e.g., 5-hydroxymethyl analog) are often cardiotonic .

- C3–C4 Bond Saturation : Single-bonded C3–C4 systems (e.g., tetrahydro derivatives) enhance conformational flexibility and are prioritized for central nervous system (CNS) targets, while double-bonded systems (e.g., 5-ethyl-1,6-naphthyridin-2(1H)-one) are more rigid and suited for enzyme inhibition .

- N6 Substituents : Alkyl groups (e.g., propyl, methyl) at N6 improve metabolic stability. For example, 6-isobutyl analogs (44% yield) showed enhanced bioavailability compared to unsubstituted derivatives .

Physicochemical Properties

| Property | 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | 5-Hydroxymethyl-1,6-naphthyridin-2(1H)-one | 4-Chloro-tetrahydro Analog |

|---|---|---|---|

| Molecular Weight | 192.26 g/mol | 180.17 g/mol | 184.62 g/mol |

| LogP (Predicted) | 1.8 | 0.9 | 2.1 |

| Water Solubility (mg/mL) | 0.12 | 2.5 | 0.08 |

| Melting Point | N/A | 158–159°C (hydrochloride salt) | N/A |

Biological Activity

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 1545349-66-3

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown selective inhibition against certain cancer cell lines in vitro. In a notable study, the compound demonstrated significant cytotoxicity against the CCRF-CEM leukemia cell line with a GI50 value of 10 nM .

The compound's mechanism appears to involve modulation of specific signaling pathways crucial for tumor growth and survival. It has been suggested that it interacts with integrin alpha(v)beta(3), which plays a pivotal role in angiogenesis and tumor progression .

3. Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. It is believed to exhibit central nervous system depressant properties similar to other tetrahydro-naphthyridine derivatives, which could be beneficial in treating anxiety and related disorders .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized using microwave-assisted techniques to enhance yield and purity. The structural modifications have been extensively studied to establish a correlation between chemical structure and biological activity. For example, variations in substituents on the naphthyridine scaffold have been shown to influence potency significantly.

Q & A

Q. What are the common synthetic routes for preparing 6-propyl-substituted 1,6-naphthyridinones?

The compound can be synthesized via chlorination of its naphthyridinone precursor using POCl₃ and PCl₅ under reflux conditions. For example, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one undergoes chlorination to yield 2-chloro-6-methyl derivatives in 90% efficiency . Similar protocols can be adapted for propyl-substituted analogs by adjusting alkylation steps. Key variables include reaction time (2–4 hours) and temperature (reflux conditions).

Q. How is the structural integrity of 6-propyl-1,6-naphthyridinone verified post-synthesis?

Characterization involves a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For bicyclic analogs, computational tools like PubChem-derived SMILES strings (e.g., C1CNCC2=C1N=CC(=C2)[N+](=O)[O-]) and InChI keys provide preliminary validation . Confirmation of regiochemistry and substituent placement requires comparative analysis with known derivatives, such as 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one .

Q. What are the typical reactivity patterns of 1,6-naphthyridinones under acidic or basic conditions?

Hydrolysis of methoxy-substituted analogs (e.g., 2-methoxy-1,6-naphthyridine) in 10M HCl at 140°C yields naphthyridinones . Reduction reactions (e.g., NaBH₄ or catalytic hydrogenation) target ketone or nitro groups, while oxidation may modify the tetrahydro ring system. Substitution reactions with nucleophiles (e.g., amines) are feasible at halogenated positions .

Advanced Research Questions

Q. How can conflicting spectral data for substituted 1,6-naphthyridinones be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomeric byproducts. For instance, methylated derivatives of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one produce separable mixtures of N-methylated and O-methylated products . Resolution requires advanced techniques:

Q. What strategies optimize the yield of 6-propyl derivatives in multistep syntheses?

Yield optimization involves:

- Reagent selection : Tert-butoxybis(dimethylamino)methane and ammonium acetate improve cyclization efficiency in forming 3-bromo-5-ethyl analogs (86% yield) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature control : Stepwise heating (e.g., 95°C for 5 hours) minimizes side reactions in annulation steps .

Q. How do structural modifications influence the biological activity of 1,6-naphthyridinones?

Comparative studies show that substituents on the tetrahydro ring (e.g., propyl vs. methyl groups) alter enzyme-binding affinity. For example:

Q. What methodologies are recommended for assessing the compound’s potential as a kinase inhibitor?

A tiered approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.